Methyl 2-bromobenzo[d]thiazole-5-carboxylate
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Overview
Description
Methyl 2-bromobenzo[d]thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a carboxylate ester group at the fifth position of the benzo[d]thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 2-bromobenzo[d]thiazole-5-carboxylate, also known as MBTC, is a heterocyclic organic compound that belongs to the benzothiazole class of compounds They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interaction with its targets.
Pharmacokinetics
Thiazole, a component of MBTC, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could potentially impact the pharmacokinetics of MBTC.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromobenzo[d]thiazole-5-carboxylate typically involves the bromination of benzo[d]thiazole followed by esterification. One common method includes the reaction of benzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid. The resulting 2-bromobenzo[d]thiazole is then reacted with methanol and a catalyst like sulfuric acid to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromobenzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 2-amino or 2-thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of 2-bromobenzo[d]thiazole-5-carboxylic acid.
Scientific Research Applications
Methyl 2-bromobenzo[d]thiazole-5-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromothiazole-5-carboxylate
- 2-Bromobenzo[d]thiazole-5-carboxylic acid
- 2-Aminobenzo[d]thiazole-5-carboxylate
Uniqueness
Methyl 2-bromobenzo[d]thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the ester group allows for versatile chemical modifications and applications in various research fields.
Properties
IUPAC Name |
methyl 2-bromo-1,3-benzothiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFJUPCEPDWQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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